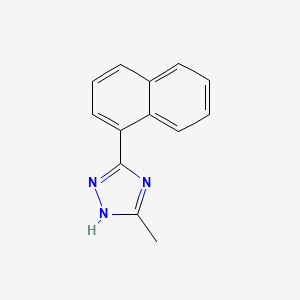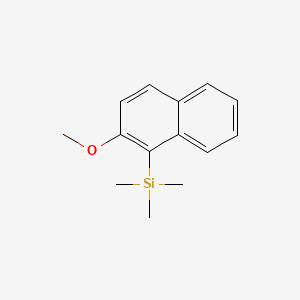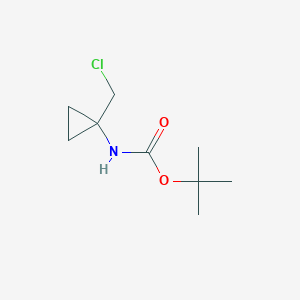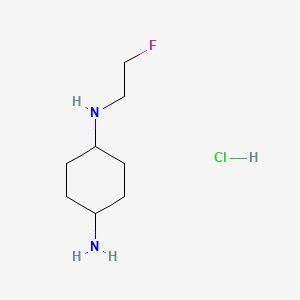
cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33548957 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Métodos De Preparación
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Análisis De Reacciones Químicas
MFCD33548957 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD33548957 into reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation.
Aplicaciones Científicas De Investigación
MFCD33548957 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: In biological research, MFCD33548957 is employed to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: Industrial applications include its use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD33548957 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. This can lead to various biological outcomes, depending on the context of its use.
Comparación Con Compuestos Similares
MFCD33548957 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those in the same chemical family or with analogous properties.
Propiedades
Fórmula molecular |
C8H18ClFN2 |
|---|---|
Peso molecular |
196.69 g/mol |
Nombre IUPAC |
4-N-(2-fluoroethyl)cyclohexane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H17FN2.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h7-8,11H,1-6,10H2;1H |
Clave InChI |
RDISZXKAEJHYAM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)NCCF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


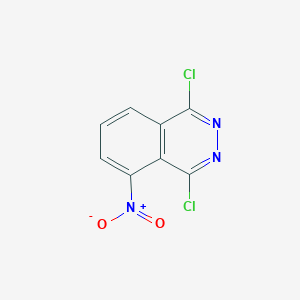
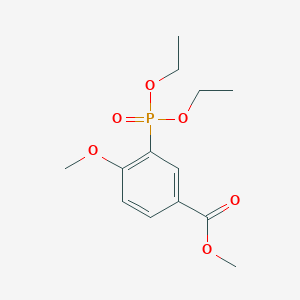
![3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13694978.png)
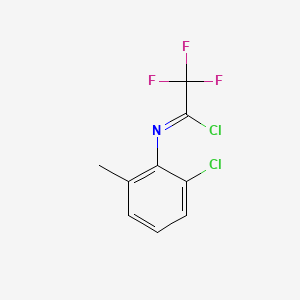
![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
![Methyl 5-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]isoxazole-3-carboxylate](/img/structure/B13694994.png)
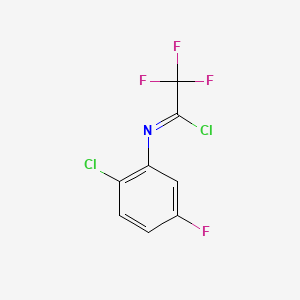



![2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid](/img/structure/B13695014.png)
